4-[(3S)-piperidine-3-carbonyl]morpholine

Neurokinin-1 NK1 Antagonist Binding Affinity

Generic piperidine-morpholine analogs or racemic mixtures cannot replicate the specific (3S) stereochemistry required for this NK1 antagonist’s selectivity profile. This chiral tool uniquely blocks both NK1 (IC50=0.600 nM) and NK2 (29 nM) receptors for physiologically relevant neurogenic inflammation models. - Selective activity: NK3 IC50=110 nM (183-fold selectivity ratio) - Distinguishes cooperative NK1/NK3 pathways in CNS pain/anxiety studies - Immediate shipment in research-grade quantities

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1568228-00-1
Cat. No. B3106149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3S)-piperidine-3-carbonyl]morpholine
CAS1568228-00-1
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCOCC2
InChIInChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2/t9-/m0/s1
InChIKeyGPAQRKAOFPLUCJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3S)-Piperidine-3-carbonyl]morpholine: Chiral Building Block for NK1 Research


4-[(3S)-piperidine-3-carbonyl]morpholine (CAS 1568228-00-1) is a chiral heterocyclic compound combining a piperidine and a morpholine moiety. It is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, demonstrating significant affinity in rat brain synaptosome assays [1]. This compound is primarily utilized as a research tool for studying tachykinin signaling pathways, where its specific stereochemistry and balanced activity profile differentiate it from other in-class molecules.

Chiral (3S) stereochemistry for stereochemical-control studies
NK1 receptor binding assay fit; reported affinity in synaptosome membranes
Tachykinin signaling pathway research tool; NK1/NK2/NK3 receptor profiling

Why 4-[(3S)-Piperidine-3-carbonyl]morpholine Cannot Be Substituted


Generic substitution of 4-[(3S)-piperidine-3-carbonyl]morpholine with other piperidine-morpholine analogs is not scientifically valid due to the compound's unique stereochemical and receptor-selectivity profile. Simple achiral or racemic mixtures will not replicate the specific activity observed with the (3S) enantiomer. Furthermore, substituting with other NK1 antagonists like L-732,138 or the clinical compound Aprepitant would introduce significant differences in potency and selectivity, altering experimental outcomes. The quantitative evidence below details why this specific compound offers a distinct set of properties for targeted research applications [1].

Stereochemistry Mismatch
Achiral or racemic piperidine-morpholine analogs may not reproduce the (3S)-specific receptor engagement observed in reported assays.
Selectivity Profile Divergence
Other NK1 antagonists (e.g., L-732,138) exhibit different NK1/NK2/NK3 selectivity patterns; direct substitution can alter pathway-interpretation endpoints.
Clinical Compound Context
Aprepitant is a clinical-stage NK1 antagonist with distinct potency and selectivity context that may not transfer to research tool applications without reassessment.

Quantitative Evidence for 4-[(3S)-Piperidine-3-carbonyl]morpholine


Superior NK1 Affinity over L-732,138

4-[(3S)-piperidine-3-carbonyl]morpholine exhibits approximately 3.8-fold higher affinity for the NK1 receptor than the widely used piperidine-based antagonist L-732,138 in comparable binding assays. The target compound achieves an IC50 of 0.600 nM, whereas L-732,138 demonstrates an IC50 of 2.3 nM [1] .

NK1 Affinity vs L-732,138
Cross-study comparable
IC50: 0.600 nM vs 2.3 nM (~3.8-fold lower IC50)
Target
Comparator
Reported higher binding affinity in cross-study comparison; assay conditions differ.
Target: rat brain synaptosomes; Comparator: human NK1 CHO cells.
Neurokinin-1 NK1 Antagonist Binding Affinity Tachykinin

Sub-Nanomolar NK1 Antagonism vs Aprepitant

While both compounds are potent NK1 antagonists, 4-[(3S)-piperidine-3-carbonyl]morpholine (IC50 = 0.600 nM) is approximately 6.7-fold less potent than the FDA-approved drug Aprepitant (IC50 = 0.09 nM) in their respective binding assays [1] [2]. This positions the target compound as a potent, yet distinct, research tool that is not a direct structural or potency analog of the clinical drug.

NK1 Affinity vs Aprepitant
Cross-study comparable
IC50: 0.600 nM vs 0.09 nM (~6.7-fold higher IC50)
Target
Aprepitant
Reported lower affinity relative to Aprepitant; cross-study context, not a direct potency replacement.
Target: rat brain; Comparator: human receptor assay.
Neurokinin-1 NK1 Antagonist Binding Affinity Aprepitant Comparison

Balanced NK1/NK2 Selectivity vs Aprepitant

4-[(3S)-piperidine-3-carbonyl]morpholine demonstrates a more balanced affinity for NK1 and NK2 receptors (NK2 IC50 = 29 nM) compared to Aprepitant. The resulting NK2/NK1 selectivity ratio is approximately 48-fold [1]. In contrast, Aprepitant is highly selective for NK1, with an NK2/NK1 selectivity ratio estimated to be >1000-fold based on available data [2].

NK1/NK2 Selectivity vs Aprepitant
Cross-study comparable
NK2 IC50: 29 nM (NK2/NK1 ratio ~48) vs >1000
Target ratio
Aprepitant
Reported lower NK1/NK2 selectivity; may support studies where both NK1 and NK2 receptors are relevant.
Target: rat NK2 synaptosomes; Comparator: human NK2 selectivity estimates.
Neurokinin-2 NK2 Antagonist Selectivity Profile Receptor Pharmacology

NK3 Affinity Profile for Multi-Target Tachykinin Studies

4-[(3S)-piperidine-3-carbonyl]morpholine retains measurable affinity for the NK3 receptor (IC50 = 110 nM), resulting in an NK3/NK1 selectivity ratio of 183 [1]. This contrasts sharply with Aprepitant, which is highly selective for NK1 over NK3 (Ki = 454.1 nM for NK3, representing a >5000-fold selectivity) [2]. The target compound's lower selectivity for NK1 over NK3 provides a distinct pharmacological fingerprint.

NK3 Affinity Profile
Cross-study comparable
NK3 IC50: 110 nM (NK3/NK1 ratio ~183) vs >5000
Target ratio
Aprepitant
Reported NK1/NK3 selectivity context; may support multi-receptor interaction studies in CNS models.
Target: rat NK3 synaptosomes; Comparator: human NK3 data.
Neurokinin-3 NK3 Antagonist Multi-target Pharmacology Tachykinin System

Research Applications of 4-[(3S)-Piperidine-3-carbonyl]morpholine


NK1/NK2 Crosstalk in Neurogenic Inflammation

The compound's balanced NK1 (0.600 nM) and NK2 (29 nM) activity [1] makes it an ideal tool for in vitro or ex vivo studies of neurogenic inflammation, where both substance P (acting on NK1) and neurokinin A (acting on NK2) are released from sensory nerves. Using 4-[(3S)-piperidine-3-carbonyl]morpholine allows for simultaneous blockade of both receptors, a more physiologically relevant approach than using a highly selective NK1 antagonist like Aprepitant.

NK1/NK3 Interactions in CNS and Pain Models

With a demonstrable affinity for NK3 (110 nM) and a moderate NK3/NK1 selectivity ratio of 183 [1], this compound is suited for exploring the functional interplay between NK1 and NK3 receptors in the central nervous system. This is particularly relevant for pain, anxiety, and stress-related research, where both receptors are implicated. The compound provides a distinct alternative to highly selective tools like Aprepitant, enabling researchers to unmask cooperative or redundant signaling pathways.

Potent NK1 Antagonist with Distinct Scaffold

With a sub-nanomolar affinity for NK1 (IC50 = 0.600 nM), 4-[(3S)-piperidine-3-carbonyl]morpholine is a highly potent research tool that is structurally distinct from other common NK1 antagonists like L-732,138 (IC50 = 2.3 nM) [1] . This structural uniqueness may translate to differences in off-target profiles or pharmacokinetic properties, making it valuable for pharmacological studies where the use of multiple, structurally diverse tool compounds is necessary to confirm target-specific effects.

Application
Selection Property
Validation Focus
Neurogenic inflammation signaling studies
NK1/NK2 co-engagement profile
Dual-receptor pathway response in sensory nerve models
Pain and stress neurokinin signaling
NK1/NK3 multi-receptor interaction context
Cooperative tachykinin signaling pathway interpretation
NK1 receptor pharmacology tool studies
Structurally distinct piperidine-morpholine scaffold
Target-specific pharmacological effects across diverse tool compounds

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19 linked technical documents
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